Product packaging for 1,2-Oxathiolan-5-one, 2,2-dioxide(Cat. No.:CAS No. 5961-88-6)

1,2-Oxathiolan-5-one, 2,2-dioxide

Cat. No.: B1616237
CAS No.: 5961-88-6
M. Wt: 136.13 g/mol
InChI Key: RVLHNHNPUBWSEE-UHFFFAOYSA-N
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Description

Historical Evolution of Sultone Chemistry

The story of sultones, the class of cyclic sulfonic acid esters to which 1,2-Oxathiolan-5-one, 2,2-dioxide belongs, began in the late 19th century. The term "sultone" was first coined by the chemist Erdmann in 1888. hud.ac.uk These compounds are analogous to lactones, which are cyclic esters of carboxylic acids.

Early research into sultones primarily focused on their synthesis and basic reactivity. Traditional methods for their preparation included the cyclization of halosulfonic acids and the sulfonation of olefins. Over the decades, the synthetic toolbox for accessing sultones has expanded dramatically, with modern methods including intramolecular Diels-Alder reactions, ring-closing metathesis, and various transition metal-catalyzed cyclizations. hud.ac.ukbldpharm.com This evolution in synthetic methodology has made a wide array of sultone derivatives, including chiral sultones, more accessible for research and application. hud.ac.uk

Broader Significance of Sulfur-Containing Heterocycles in Contemporary Organic Chemistry

Heterocyclic compounds, cyclic molecules containing atoms of at least two different elements in their rings, are fundamental to organic chemistry and biochemistry. A significant portion of known organic compounds are heterocyclic, and they are integral to the structure of many natural products, pharmaceuticals, and materials. wikipedia.org

Sulfur-containing heterocycles represent a particularly important and diverse family within this group. google.com The presence of the sulfur atom, with its various possible oxidation states and its ability to participate in a range of chemical transformations, imparts unique electronic and structural properties to these molecules. wikipedia.orgorganic-chemistry.org This has led to their widespread use in various scientific and industrial fields.

In medicinal chemistry, sulfur-containing heterocycles are found in a substantial number of approved drugs, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. google.comechemi.com The unique stereoelectronic properties of the sulfur atom can influence a molecule's conformation and its interactions with biological targets. In materials science, these heterocycles are investigated for their potential in creating novel organic conductors and other functional materials. wikipedia.orgorganic-chemistry.org

Overview of this compound as a Key Heterocyclic Scaffold in Academic Inquiry

This compound, also known by its synonyms Sulfopropionic anhydride (B1165640) or 3-Sulfopropionic acid cyclic anhydride, is a five-membered γ-sultone. nih.gov While extensive research has been conducted on the broader class of sultones, academic inquiry specifically focused on this compound as a central building block is more niche. However, its structure suggests significant potential as a reactive intermediate in organic synthesis.

As a cyclic anhydride of a sulfonic acid, it possesses two key reactive sites. The anhydride linkage is susceptible to nucleophilic attack, allowing for ring-opening reactions that can introduce a sulfopropionyl group into other molecules. This reactivity is analogous to that of other well-known anhydrides like phthalic anhydride, which is widely used in the synthesis of dyes and polymers. hud.ac.ukwikipedia.org

The sultone ring itself is a strained system and can undergo various transformations. For instance, related oxathiolane systems are known to be valuable precursors in the synthesis of more complex molecules. While specific, detailed research focusing solely on the synthetic applications of this compound is not extensively documented in readily available literature, its classification as a sultone and an anhydride points to its potential as a versatile reagent for academic and industrial research, particularly in the synthesis of novel sulfur-containing compounds. Its role as a building block for creating more complex heterocyclic systems remains an area with potential for further exploration. hud.ac.ukresearchgate.net

Below are the key identifiers and properties of this compound:

PropertyValue
IUPAC Name 2,2-dioxooxathiolan-5-one
Synonyms Sulfopropionic anhydride, 3-Sulfopropionic acid cyclic anhydride
CAS Number 5961-88-6
Molecular Formula C₃H₄O₄S
Molecular Weight 136.13 g/mol
Melting Point 76-77 °C

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4O4S B1616237 1,2-Oxathiolan-5-one, 2,2-dioxide CAS No. 5961-88-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dioxooxathiolan-5-one
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InChI

InChI=1S/C3H4O4S/c4-3-1-2-8(5,6)7-3/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLHNHNPUBWSEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064068
Record name 1,2-Oxathiolan-5-one, 2,2-dioxide
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Molecular Weight

136.13 g/mol
Source PubChem
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CAS No.

5961-88-6
Record name 1,2-Oxathiolan-5-one, 2,2-dioxide
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Record name 1,2-Oxathiolan-5-one, 2,2-dioxide
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Record name 1,2lambda6-oxathiolane-2,2,5-trione
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Nomenclature, Classification, and Structural Context of 1,2 Oxathiolan 5 One, 2,2 Dioxide

Definition and Hierarchical Classification within Cyclic Sulfonates

1,2-Oxathiolan-5-one, 2,2-dioxide is a cyclic sulfonic ester. wikipedia.org Sultones are a class of organosulfur compounds that are the intramolecular cyclic esters of hydroxy sulfonic acids. wikipedia.orgacs.org The nomenclature "this compound" precisely describes its structure: a five-membered ring containing a sulfur atom and an oxygen atom at positions 1 and 2, respectively (1,2-oxathiolan). The -5-one suffix indicates a carbonyl group at the fifth position, and 2,2-dioxide signifies that the sulfur atom is in its highest oxidation state, bonded to two oxygen atoms. epa.govnih.gov This compound is also known by the synonym sulfopropionic anhydride (B1165640). nih.gov

Within the hierarchy of cyclic sulfonates, this compound is classified as a γ-sultone . acs.org The Greek letter designation (α, β, γ, δ, etc.) in this context refers to the size of the heterocyclic ring. Gamma-sultones feature a five-membered ring structure. acs.orgcir-safety.org This classification distinguishes them from other sultones with different ring sizes, such as β-sultones (four-membered rings) and δ-sultones (six-membered rings). acs.org

Table 1: Hierarchical Classification of this compound
Classification LevelDescription
Broad Class Organosulfur Compound
Family Cyclic Sulfonate (Sultone) wikipedia.org
Sub-Family γ-Sultone acs.orgcir-safety.org
Specific Compound This compound epa.govnih.gov

Analogous Relationships with Lactones and Other Sultone Classes

The structure and chemical nature of this compound invite comparisons with other heterocyclic compounds, particularly lactones and other classes of sultones.

Comparison with Delta-Sultones (e.g., 1,2-Oxathiane 2,2-dioxides)

The primary distinction between γ-sultones, such as this compound, and δ-sultones lies in the ring size. Delta-sultones possess a six-membered ring. nih.gov A representative example of a δ-sultone is 1,2-oxathiane 2,2-dioxide. This structural difference influences their chemical reactivity and stability. nih.gov For instance, δ-sultones can be synthesized through methods like C-H insertion from alkyl diazosulfonates. nih.gov Research has also demonstrated the oxidative conversion of δ-sultones into γ-lactones, highlighting a pathway to transform these six-membered rings into five-membered lactone structures. nih.govnih.gov

Table 2: Comparison of γ-Sultones and δ-Sultones
Featureγ-Sultone (e.g., this compound)δ-Sultone (e.g., 1,2-Oxathiane 2,2-dioxide)
Ring Size 5-membered heterocyclic ring6-membered heterocyclic ring
General Structure Contains a -SO₂-O- group within a five-membered ringContains a -SO₂-O- group within a six-membered ring
Example This compound epa.govnih.gov1,2-Oxathiane 2,2-dioxide

Distinction from Sultines (Cyclic Sulfinates) and Oxidative Conversion Pathways

Sultones are distinct from sultines , which are cyclic esters of sulfinic acids. The key difference lies in the oxidation state of the sulfur atom. In sultones, the sulfur is hexavalent (SO₂ group), whereas in sultines, it is tetravalent (SO group). This difference in oxidation state significantly impacts their chemical properties and reactivity.

Sultines can be converted into sultones through oxidation. This transformation involves the oxidation of the sulfinate group to a sulfonate group, a reaction that highlights the chemical relationship between these two classes of cyclic sulfur compounds.

Key Related Structural Motifs

The core structure of this compound is found within more complex molecular architectures, leading to key related structural motifs with specific properties and applications.

β-Amino-γ-Sultones (4-Amino-5H-1,2-Oxathiole-2,2-Dioxide System)

A significant related structural motif is the β-amino-γ-sultone . These compounds incorporate an amino group at the beta position relative to the sulfonate group within the γ-sultone ring. An example of this is the 4-Amino-5H-1,2-oxathiole-2,2-dioxide system. nih.gov The introduction of the amino group can impart unique biological activities to these molecules. For instance, research has explored the synthesis of such compounds and their potential cytostatic and antiviral activities. acs.org The development of stereoselective synthesis routes for β-amino acids is a challenging but important area of research due to their presence in many pharmaceutically active compounds. chiroblock.com

1,2λ⁶-Oxathiolane-2,2,4-triones

Another related structural motif is 1,2λ⁶-Oxathiolane-2,2,4-triones . These compounds feature the 1,2-oxathiolane-2,2-dioxide core but with an additional carbonyl group at the 4-position, resulting in a trione (B1666649) system. The IUPAC name for this compound is sometimes presented as 1,2lambda6-Oxathiolane-2,2,5-trione, which appears to be an error in some databases, as the primary structure contains only one carbonyl group at the 5-position. epa.gov The trione derivatives represent a distinct class with different chemical properties.

Spirocyclic Oxathiolan-4-one 2,2-Dioxides

A notable structural variation within this class of compounds is the Spirocyclic Oxathiolan-4-one 2,2-dioxide. These molecules are distinguished by two key features: the carbonyl group is at the 4-position instead of the 5-position, and the oxathiolane ring is part of a spirocyclic system. Spirocycles are bicyclic compounds where the two rings are connected at a single, shared carbon atom.

The use of spirocyclic scaffolds has become increasingly prominent in drug discovery. researchgate.netnih.gov Their inherent three-dimensionality offers a significant advantage over flat aromatic structures, potentially improving pharmacological and physicochemical properties. nih.govrsc.org The rigid, yet complex, three-dimensional shape of spirocycles can lead to higher receptor affinity and selectivity. nih.gov Research into the reactivity of these compounds, such as studies on 5,5-dimethyl-1,2-oxathiolan-4-one 2,2-dioxide and its spirocyclopropyl counterpart, is crucial for understanding how these scaffolds can be incorporated into new molecular designs. researchgate.net The synthesis of such complex structures is an active area of research, with half of the two dozen clinically approved medicines containing a spirocycle having been approved in the 21st century. nih.gov

Bioisosteric Relationships with Related Pharmacophores

In medicinal chemistry, bioisosteric replacement is a key strategy used to modify a lead compound to enhance its activity, selectivity, and pharmacokinetic properties. researchgate.netdrughunter.com Bioisosteres are functional groups or molecules that have similar physical or chemical properties and which produce broadly similar biological effects. drughunter.com The this compound scaffold, as a cyclic acylsulfonamide analogue, is considered a bioisostere for one of the most common pharmacophores: the carboxylic acid group. drughunter.comnih.gov

The carboxylic acid functional group is a crucial component of many active pharmaceutical ingredients, but its presence can lead to drawbacks such as metabolic instability, poor membrane permeability, and potential toxicity. researchgate.netdrughunter.comnih.gov Replacing the carboxylic acid with a suitable bioisostere can mitigate these issues while preserving the essential interactions with the biological target. researchgate.netnih.gov

Acylsulfonamides and related sulfonamide derivatives are frequently used as carboxylic acid surrogates. nih.govnih.gov This is because the sulfonamide group can mimic the hydrogen-bonding capabilities of a carboxylic acid. drughunter.com However, it significantly alters the acidity (pKa) of the molecule. Carboxylic acids typically have a pKa in the range of 4-5, whereas sulfonamides are much weaker acids, with a pKa around 9-10. drughunter.com Acylsulfonamides, which are more structurally analogous to the sultone , have pKa values that fall within the same range as carboxylic acids (4–5), making them excellent mimics. nih.gov This modulation of acidity can lead to improved absorption and distribution properties. For instance, in the development of certain inhibitors, replacing a carboxylic acid with an acyl sulfonamide led to a significant increase in potency. drughunter.com

The following table summarizes the physicochemical properties of carboxylic acid and some of its common bioisosteres.

Functional GroupExample StructureTypical pKa RangeGeometryKey Features
Carboxylic Acid R-COOH4–5PlanarAnionic at physiological pH, acts as H-bond donor and acceptor. drughunter.com
Tetrazole R-C-N4H~4.5–4.9PlanarAcidity is comparable to carboxylic acids; considered a non-classical bioisostere. drughunter.comnih.gov
Acylsulfonamide R-CO-NH-SO2-R'4–5Non-planarAcidity matches carboxylic acids; can form multiple hydrogen bonds. drughunter.comnih.gov
Hydroxamic Acid R-CO-NH-OH~8–9Non-planarModerately acidic; strong metal-chelating properties. nih.gov
Sulfonamide R-SO2-NH2~9–10Non-planarWeaker acid than carboxylic acid; can improve metabolic stability and lipophilicity. drughunter.com

Synthetic Methodologies for 1,2 Oxathiolan 5 One, 2,2 Dioxide and Its Derivatives

General Strategies for the Construction of Sultone Ring Systems

The construction of the sultone ring, the core structure of 1,2-oxathiolan-5-one, 2,2-dioxide, can be achieved through several general methodologies. These methods often involve intramolecular cyclization reactions or the direct sulfonation of unsaturated precursors. acs.org

Intramolecular ring-closing reactions are a powerful and widely used approach for the synthesis of sultones. acs.org These methods typically involve the formation of a carbon-oxygen or carbon-sulfur bond within a suitable precursor molecule, leading to the cyclic sultone structure. Key strategies include ring-closing metathesis, palladium-catalyzed intramolecular coupling, and rhodium-catalyzed C-H insertion. acs.orgnih.gov

Ring-closing metathesis (RCM) has emerged as an efficient method for synthesizing unsaturated sultones of various ring sizes, including five-membered γ-sultones. researchgate.netthieme-connect.com This reaction utilizes a metal catalyst, typically a ruthenium complex like Grubbs' catalyst, to facilitate the intramolecular metathesis of a diene substrate containing a sulfonate ester. thieme-connect.comwikipedia.org The starting materials for RCM are readily prepared by the esterification of corresponding alkenols with olefinic sulfonyl chlorides. researchgate.net

The efficiency of the RCM reaction can be influenced by the choice of catalyst and reaction conditions. For instance, the second-generation Grubbs' catalyst has been shown to be highly effective for the synthesis of α,β-unsaturated γ-sultones with low catalyst loadings and short reaction times. thieme-connect.com This method has proven versatile for creating not only five-membered rings but also medium and large-sized sultone rings. researchgate.netthieme-connect.com

Table 1: Examples of Ring-Closing Metathesis for Sultone Synthesis
SubstrateCatalystProductYield (%)Reference
Unsaturated Sulfonate (diene)Grubbs' Catalyst (1st Gen)γ-Sultone64 thieme-connect.com
Unsaturated Sulfonate (diene)Grubbs' Catalyst (2nd Gen)α,β-Unsaturated γ-SultoneExcellent thieme-connect.com

Palladium-catalyzed intramolecular coupling reactions provide another effective route to sultones, particularly aromatic sultones. nottingham.ac.uk These reactions often involve the C-H activation of an aryl sulfonic acid and subsequent cyclization. nottingham.ac.uk This methodology allows for the formation of fused biaryl sulfones through intramolecular oxidative arylation. acs.org The reaction conditions are typically optimized to achieve good to excellent yields of the desired sultone products. acs.org

Furthermore, palladium-catalyzed intramolecular Hiyama coupling of 3-amido-2-(arylsilyl)aryl triflates has been developed for the synthesis of silicon-containing benzo-oxathiazine dioxides, which are analogues of sultones. nih.gov Mechanistic studies have indicated that the transmetalation step in this process occurs intramolecularly. nih.gov

Table 2: Palladium-Catalyzed Synthesis of Fused Biaryl Sulfones
SubstrateCatalyst SystemProductYield (%)Reference
Biaryl SulfonePd(OAc)₂ / AdditiveDibenzothiophene-5,5-dioxideGood to Excellent acs.org
3-Amido-2-(arylsilyl)aryl triflatePalladium Catalyst4-Sila-4H-benzo[d] acs.orgresearchgate.netoxazineQuantitative nih.gov

Rhodium-catalyzed reactions represent a significant advancement in sultone synthesis, primarily through C-H insertion and carbene cyclization cascade reactions. acs.orgnih.gov These methods often utilize diazo compounds or iodonium (B1229267) ylides to generate rhodium-carbene intermediates, which then undergo intramolecular C-H insertion to form the sultone ring. nih.govcaltech.edu This approach is particularly effective for the synthesis of δ-sultones (six-membered rings) but can be adapted for γ-sultones. nih.gov

The chemoselectivity of these reactions is a key feature, with a strong preference for insertion into specific C-H bonds, leading to high yields of the desired sultone product. acs.org The versatility of rhodium catalysts allows for a degree of optimization in these transformations. illinois.edu Rhodium-catalyzed carbene cyclization cycloaddition cascade reactions of vinylsulfonates have also been developed for the synthesis of more complex tricyclic sultones. acs.org

Table 3: Rhodium-Catalyzed C-H Insertion for Sultone Synthesis
SubstrateCatalystProductYield (%)Reference
DiazosulfonateRh₂(esp)₂δ-Sultone84 acs.org
Diazo SulfonateRhodium(II) acetateBicyclic Sultone (diastereomeric mixture)Not specified acs.org

The direct sulfonation of alkenes using sulfur trioxide (SO₃) is a classical and industrially relevant method for producing sultones. acs.orggoogle.comnumberanalytics.com This reaction typically involves contacting an α-olefin with a stream of sulfur trioxide, often diluted with an inert gas. google.com The reaction is believed to proceed through the formation of alkene sulfonic acids and sultones. google.com

The reaction conditions, including the molar ratio of reactants and the temperature, can be controlled to influence the product distribution. google.com For instance, using less than equimolar amounts of sulfur trioxide relative to the olefin has been a strategy to improve the yield of sultones. google.com The initial product mixture can be further treated, for example, with strong sulfuric acid, to convert sultones into active sulfonic acids for detergent applications. google.com This method is particularly useful for the large-scale production of certain sultone derivatives. cosmeticsandtoiletries.com

Nucleophilic addition reactions offer a distinct strategy for the synthesis of γ-sultones. acs.org One such method involves the reaction of the lithium salt of ethyl methanesulfonate (B1217627) with α-bromomethyl ketones. acs.org This reaction proceeds through the formation of an α,β-unsaturated γ-sultone intermediate, which can then be hydrogenated to yield the corresponding saturated β-alkylpropane γ-sultone. acs.org

Another approach involves the reaction of strong skin-sensitizing alkene-1,3-sultones with various nucleophiles. acs.org While these reactions can lead to ring-opening, under certain conditions, nucleophilic addition to the double bond at the 2-position occurs, which can be a key step in the synthesis of substituted sultones. acs.org The reactivity and the final products are dependent on the nature of the nucleophile. acs.org

Intramolecular Ring-Closing Reactions

Specific Synthetic Routes to this compound and Five-Membered Analogues

The synthesis of γ-sultones, cyclic esters of hydroxymethanesulfonic acid, has been an area of significant research interest due to their presence in biologically active molecules and their utility as synthetic intermediates. This article focuses on specific methodologies for constructing the this compound scaffold and its analogues.

Carbanion-Mediated Sulfonate Intramolecular Cyclization (CSIC) Reactions

A prominent and versatile method for the synthesis of γ-sultones and related sultams is the Carbanion-mediated Sulfonate (or Sulfonamide) Intramolecular Cyclization (CSIC) reaction. researchgate.net This strategy involves the generation of a carbanion at a position alpha to an activating group, which then undergoes an intramolecular nucleophilic attack on a sulfonate ester, leading to ring closure. researchgate.netrsc.org This approach has been classified as a distinct type of transformation, differing from simple aldol-type reactions. researchgate.net

A key application of the CSIC methodology is the cyclization of α-mesyloxynitriles, which are typically derived from cyanohydrins. acs.orgacs.org The reaction sequence commences with the conversion of a ketone or aldehyde to a cyanohydrin, followed by mesylation of the hydroxyl group to yield the α-mesyloxynitrile precursor. acs.org

Upon treatment with a suitable base, a carbanion is formed at the carbon atom bearing the nitrile group. This nucleophilic center then displaces the mesylate group via an intramolecular SN2 reaction, forming the five-membered sultone ring. acs.orgnih.gov This process efficiently yields 4-amino-5H-1,2-oxathiole 2,2-dioxides or their corresponding imino tautomers, which can be subsequently hydrolyzed to afford β-keto-γ-sultones. acs.orgacs.org A variety of bases have been successfully employed to facilitate this cyclization, including potassium carbonate, cesium carbonate, and lithium diisopropylamide (LDA). nih.gov

Starting Material ClassKey ReagentsIntermediateProduct ClassRef.
Ketones / Aldehydes1. NaCN or KCN2. Mesyl Chloride (MsCl)α-Mesyloxynitrile4-Imino-γ-sultone acs.org
α-MesyloxynitrileBase (e.g., Cs₂CO₃, LDA)α-Cyano Carbanion4-Imino-γ-sultone nih.gov
4-Imino-γ-sultoneAcidic Hydrolysis-β-Keto-γ-sultone acs.org

The CSIC reaction of α-mesyloxynitriles is particularly well-suited for the synthesis of γ-sultones with two substituents at the C5 position. The substitution pattern of the final product is directly determined by the structure of the initial ketone used to prepare the cyanohydrin. acs.org

A clear illustration of this is the synthesis of adamantane (B196018) spiro sultones. acs.org The process begins with 2-adamantanone, which is converted to its corresponding cyanohydrin. Mesylation of the cyanohydrin provides the α-mesyloxynitrile precursor. Intramolecular cyclization, induced by a base, results in the formation of a spirocyclic γ-sultone where the C5 carbon of the sultone ring is the spiro-center connected to the adamantyl cage. acs.org Subsequent hydrolysis of the resulting iminosultone furnishes the spiroadamantane β-keto-γ-sultone in good yield. acs.org

PrecursorReagentsProductYieldRef.
2-Adamantanone1. NaCN2. MsClAdamantane-spiro-α-mesyloxynitrile- acs.org
Adamantane-spiro-α-mesyloxynitrileBase, then HydrolysisAdamantane-spiro-β-keto-γ-sultoneGood acs.org

Photoinduced and Photoredox-Catalyzed Cyclization Strategies

In recent years, photochemistry has emerged as a powerful tool for the synthesis of complex molecules under mild conditions. Photoinduced and photoredox-catalyzed reactions provide novel pathways for radical generation and subsequent cyclization to form sultone frameworks. researchgate.netjku.at These methods often offer advantages in terms of functional group tolerance and access to otherwise difficult-to-make structures.

Radical homolytic substitution (SHi) at sulfur represents an effective strategy for the synthesis of cyclic sulfinates (sultines), which are direct precursors to sultones via oxidation. nih.gov In a typical thermo-induced process, which serves as a model for photoinduced pathways, a radical initiator like benzoyl peroxide (BPO) can trigger the cyclization of alkenyl-tethered sulfinate esters. nih.gov This metal-free method involves the generation of a carbon-centered radical from the alkene, which then attacks the sulfur atom of the sulfinate ester in a homolytic substitution, displacing an oxygen-centered radical and forming the sultine ring. nih.gov The resulting sultines can be readily oxidized in a one-pot procedure to the corresponding sultones. nih.gov

Substrate TypeConditionsKey StepProductRef.
Alkenyl tethered sulfinate estersBenzoyl Peroxide (BPO), HeatIntramolecular Radical Homolytic Substitution (SHi)Sultine nih.gov
SultineOxidation-Sultone nih.gov

Radical polar crossover cyclization is a sophisticated strategy that combines the reactivity of both radical and ionic intermediates in a single cascade. researchgate.netnorthampton.ac.uk This approach has been successfully applied to the synthesis of highly functionalized polycyclic γ-sultines. northampton.ac.uk The reaction is typically initiated by a visible-light-mediated photocatalyst.

The process can be described as a stepwise sequence:

Radical Addition: A photochemically generated radical adds to an alkene. northampton.ac.uk

SO₂ Insertion: The resulting radical intermediate is trapped by sulfur dioxide. researchgate.netnorthampton.ac.uk

Polar Crossover: A single-electron reduction of the sulfonyl radical intermediate generates an anion. researchgate.net

Anionic Cyclization: The anion undergoes an intramolecular 5-exo-tet anionic substitution to close the ring and form the sultine product. northampton.ac.uk

This methodology has been used to convert benzo-fused homoallylic tosylates into complex fluoromethylated polycyclic γ-sultines in good yields (49–95%). northampton.ac.uk These sultines can be further functionalized to the corresponding γ-sultones. northampton.ac.uk

Substrate ClassKey ReagentsMechanismProduct ClassRef.
Benzo-fused homoallylic tosylatesVisible light, Photocatalyst, Sodium fluoroalkanesulfinates (as RF and SO₂ source)Radical Addition → SO₂ Insertion → Anionic CyclizationFluoromethylated polycyclic γ-sultines northampton.ac.uk
Photoredox-Catalyzed Multifluoromethyl Radical Addition/SO₂ Incorporation/Polar Cyclization Cascade for γ-Sultines

The synthesis of γ-sultines has historically been challenging due to their limited accessibility. nih.gov A significant advancement is the development of a photoredox-catalyzed cascade reaction that allows for the synthesis of multifluoromethylated γ-sultines. nih.gov This method utilizes easily oxidizable multifluoroalkanesulfinates as bifunctional reagents. nih.gov

The reaction mechanism proceeds through several key steps. Initially, a single electron transfer induces the formation of a multifluoromethyl radical. This radical then adds to an alkene, which is followed by the incorporation of sulfur dioxide (SO₂). The sequence concludes with a single-electron reduction that triggers a polar 5-exo-tet cyclization to form the final γ-sultine product. nih.gov This protocol demonstrates excellent functional-group tolerance and provides the desired products in moderate to excellent yields. nih.gov The significance of this method lies in its ability to access sultine chemistry, which has been largely unexplored despite its importance in medicinal, materials, and synthetic science. nih.gov

Table 1: Key Features of Photoredox-Catalyzed γ-Sultine Synthesis

Feature Description Reference
Catalysis Photoredox catalysis nih.gov
Key Reagents Multifluoroalkanesulfinates (as bifunctional reagents), Alkene nih.gov
Core Process Radical Addition / SO₂ Incorporation / Polar Cyclization Cascade nih.gov
Key Steps 1. Single electron transfer to generate multifluoromethyl radical. 2. Radical addition to alkene. 3. SO₂ incorporation. 4. Single-electron reduction and polar 5-exo-tet cyclization. nih.gov
Products Multifluoromethylated γ-sultines nih.gov

| Advantages | Excellent functional-group tolerance, moderate to excellent yields, access to previously inaccessible sultines. | nih.gov |

Energy Transfer Mediated Construction of Polycyclic γ-Sultines

An alternative photochemical strategy involves a visible-light-initiated, energy-transfer-enabled radical cyclization for the divergent synthesis of polycyclic γ-sultine derivatives. exlibrisgroup.comnih.gov This approach provides an efficient route to benzofused γ-sultine frameworks, which are analogs of important structures like γ-lactones and γ-sultones. exlibrisgroup.comnih.gov The reaction is praised for its mild conditions, good functional group compatibility, and excellent diastereoselectivity. exlibrisgroup.com

Mechanistic studies suggest the transformation proceeds through an energy-transfer enabled intramolecular radical process, involving either a homolytic substitution or a hydrogen atom transfer. exlibrisgroup.comnih.gov The robustness of this method has been demonstrated through gram-scale reactions. exlibrisgroup.comnih.gov Furthermore, the sultines produced can serve as valuable intermediates for the synthesis of polycyclic sultones, highlighting the practical application of this methodology. exlibrisgroup.comacs.org This energy-transfer-powered approach uses an inexpensive organic photocatalyst and is noted for being practical and atom-economical for assembling otherwise difficult-to-access sultines. acs.org

Table 2: Characteristics of Energy Transfer Mediated γ-Sultine Synthesis

Feature Description Reference
Initiation Visible-light-initiated energy transfer exlibrisgroup.comnih.gov
Process Radical cyclization exlibrisgroup.comnih.gov
Products Polycyclic γ-sultine derivatives (especially benzofused) exlibrisgroup.comnih.gov
Mechanism Intramolecular radical homolytic substitution or hydrogen atom transfer via energy transfer exlibrisgroup.comnih.gov
Advantages Mild reaction conditions, good functional group compatibility, excellent diastereoselectivity, scalability. exlibrisgroup.com

| Applications | Access to analogues of γ-lactones and γ-sultones; intermediates for polycyclic sultones. | exlibrisgroup.comnih.govacs.org |

Thermal Cascade Reactions from Chlorosulfate (B8482658) Precursors

A direct route to sultones, the sulfur analogs of lactones, has been established using alkyne-containing chlorosulfate derivatives. researchgate.netnih.gov This method involves a complex cascade reaction that occurs under mild thermal conditions without the need for any additional reagents, catalysts, or additives. researchgate.netnih.gov The process is characterized by its operational simplicity, despite the intricate skeletal rearrangement involved. researchgate.net

The reaction cascade is believed to involve an unusual thermal elimination of the chlorosulfate group, a ring-expansion, and a subsequent cationic cyclization to form the final sultone product. researchgate.net Computational studies support a mechanism involving a series of counterintuitive steps, offering new perspectives on classical organic reactions. nih.gov This thermal process represents a novel mode of reactivity for chlorosulfates, which have traditionally been used for nucleophilic substitution at the chlorine atom. nih.gov The reaction leads to the formation and subsequent capture of alkoxysulfonyl radicals, species that have been known for a long time but not extensively used for synthetic purposes. researchgate.net

Table 3: Synthesis of Sultones from Chlorosulfate Precursors

Feature Description Reference
Precursors Alkyne-containing chlorosulfate derivatives researchgate.netnih.gov
Conditions Mild thermal conditions; no additional reagents or catalysts required. researchgate.netnih.gov
Process Complex cascade reaction involving skeletal rearrangement. researchgate.netnih.gov
Proposed Steps Thermal elimination, ring-expansion, cationic cyclization. researchgate.net
Products Sultones researchgate.netnih.gov

| Significance | A novel, operationally simple, reagent-free method for direct sultone synthesis. | researchgate.netnih.gov |

Hetero-Diels-Alder Additions with Sulfur Dioxide (for Sultines)

The hetero-Diels-Alder reaction between a conjugated diene and sulfur dioxide serves as a classical method for constructing six-membered cyclic sultines (3,6-dihydro-1,2-oxathiine 2-oxides). rsc.orgnih.gov This [4+2] cycloaddition competes with the cheletropic addition that forms sulfolenes, with the hetero-Diels-Alder pathway often being kinetically favored, even with unsubstituted butadiene. nih.govacs.org

The reaction generally follows the endo Alder rule, which dictates the stereoselectivity of the addition. rsc.org For instance, the reaction of sulfur dioxide with (E)- and (Z)-4-(fluoromethylidene)-3-methylene-2,3-dihydronaphthalene yielded the first example of a crystalline sultine, allowing for detailed structural analysis. rsc.org Quantum chemical calculations have been used to understand the conformations of the resulting sultine products, revealing that hyperconjugative interactions within the sulfinyl group are responsible for anomeric effects that favor specific pseudo-chair conformations. nih.gov

Table 4: Hetero-Diels-Alder Reaction for Sultine Synthesis

Feature Description Reference
Reaction Type Hetero-Diels-Alder [4+2] Cycloaddition rsc.orgnih.gov
Reactants Conjugated diene and Sulfur Dioxide (SO₂) rsc.orgnih.gov
Products Cyclic sultines (e.g., 3,6-dihydro-1,2-oxathiine 2-oxides) rsc.orgnih.gov
Stereoselectivity Follows the endo Alder rule. rsc.org
Conformation Resulting sultines often adopt pseudo-chair or sofa conformations. rsc.orgnih.gov

| Competition | Competes with cheletropic addition which forms sulfolenes. | nih.govacs.org |

Routes Involving Thioglycolic Acid Derivatives

Thioglycolic acid and its derivatives are versatile starting materials for the construction of oxathiolane-containing heterocycles. These routes are particularly relevant in the synthesis of pharmaceutical intermediates.

A robust method for constructing the 1,3-oxathiolane (B1218472) framework utilizes sulfenyl chloride chemistry starting from acyclic precursors. nih.govacs.org This strategy has been successfully applied to develop a new, supply-centered synthesis for an oxathiolane intermediate crucial for producing high-volume antiviral drugs like Lamivudine (3TC) and Emtricitabine (FTC). nih.govacs.orgresearchgate.net

The process begins with the esterification of an alcohol, such as l-menthol, with thioglycolic acid. nih.gov The resulting thiol ester is then halogenated with a reagent like sulfuryl chloride to generate a sulfenyl chloride in situ. nih.govacs.org This reactive intermediate undergoes a regioselective 1,2-insertion into an olefin, such as vinyl acetate, to form the key sulfur-carbon bond that builds the backbone of the oxathiolane ring. nih.govacs.org Subsequent cyclization, often in water, yields the desired oxathiolane product. nih.gov This approach is advantageous as it uses low-cost, widely available starting materials like chloroacetic acid (a precursor to thioglycolic acid), vinyl acetate, and sodium thiosulfate. nih.govacs.org

Table 5: Oxathiolane Synthesis via Sulfenyl Chloride Chemistry

Feature Description Reference
Starting Materials Thioglycolic acid derivatives, vinyl acetate. nih.govacs.org
Key Intermediate Sulfenyl chloride, generated in situ from a thiol ester and a halogenating agent (e.g., sulfuryl chloride). nih.govacs.org
Key Bond Formation Regioselective 1,2-insertion of the sulfenyl chloride into an olefin. nih.govacs.org
Final Step Cyclization to form the oxathiolane ring. nih.govacs.org
Application Synthesis of oxathiolane intermediates for antiviral drugs (Lamivudine, Emtricitabine). nih.govacs.orgresearchgate.net

| Advantages | Utilizes low-cost, commodity starting materials. | nih.govacs.org |

Enzymatic catalysis offers a powerful tool for the enantioselective synthesis of chiral 1,3-oxathiolane derivatives, which are vital precursors for many pharmaceuticals. nih.govresearchgate.net Lipases, such as those from Pseudomonas fluorescens or Mucor miehei, are commonly employed for the kinetic resolution of racemic oxathiolane intermediates. nih.gov

One strategy involves the enzymatic resolution of a racemic acetoxy sulfide, where the lipase (B570770) selectively hydrolyzes one enantiomer, allowing for the separation of the desired pure enantiomer. nih.gov This enantiopure precursor can then be carried forward to synthesize the target nucleoside analogue, such as 3TC, via N-glycosylation. nih.gov Another approach is a dynamic covalent kinetic resolution (DCKR), which combines reversible hemithioacetal formation with an irreversible, lipase-catalyzed intramolecular lactonization, yielding 1,3-oxathiolan-5-ones with good conversions and enantiomeric excess. researchgate.net These chemoenzymatic methods provide an efficient pathway to optically pure building blocks that are essential for developing stereochemically defined drugs. nih.govresearchgate.net

Table 6: Enzymatic Approaches to 1,3-Oxathiolane Synthesis

Feature Description Reference
Catalyst Enzymes, typically lipases (e.g., from Pseudomonas fluorescens, Mucor miehei, Trichosporon laibachii). nih.govresearchgate.net
Process Kinetic resolution or Dynamic Covalent Kinetic Resolution (DCKR). nih.govresearchgate.net
Substrates Racemic oxathiolane derivatives (e.g., esters, acetoxy sulfides) or aldehydes and thiols for DCKR. nih.govresearchgate.net
Goal Enantioselective synthesis to obtain optically pure oxathiolane precursors. nih.govresearchgate.net

| Application | Synthesis of chiral intermediates for antiviral nucleoside analogues like 3TC. | nih.gov |

Oxidative Ring-Expansion of Thiophene (B33073) 1,1-Dioxides (for Dihydro-oxathiines)

The synthesis of dihydro-oxathiine-2,2-dioxides, six-membered cyclic sultones, can be conceptualized through a pathway originating from thiophene 1,1-dioxides. Thiophene 1,1-dioxides are versatile building blocks in organic synthesis. utexas.edu They are typically prepared by the oxidation of the corresponding thiophenes, often using reagents like peracids or dimethyldioxirane. utexas.edu Due to the loss of aromaticity, these compounds are highly reactive and readily participate in various cycloaddition reactions, acting as either dienes or dienophiles. utexas.edu

While a direct one-step oxidative ring-expansion of thiophene 1,1-dioxides to dihydro-oxathiines is not a commonly reported transformation, a multi-step sequence involving a Diels-Alder reaction followed by oxidative cleavage can be envisioned. In this hypothetical pathway, the thiophene 1,1-dioxide would first undergo a [4+2] cycloaddition with a suitable dienophile. The resulting bicyclic adduct could then be subjected to ozonolysis or other oxidative cleavage methods to break the carbon-carbon double bond derived from the dienophile. Subsequent intramolecular cyclization of the resulting dicarbonyl or carboxyl-sulfonic acid intermediate could then lead to the formation of a dihydro-oxathiine-2,2-dioxide derivative. The feasibility and outcome of such a sequence would be highly dependent on the substitution pattern of the thiophene 1,1-dioxide and the dienophile used.

Control of Stereochemistry in 1,2-Oxathiolane (B15487274) Systems

The development of stereoselective methods for the synthesis of chiral 1,2-oxathiolane systems is crucial for their application in areas such as asymmetric synthesis and medicinal chemistry. Two powerful strategies for achieving stereocontrol are dynamic kinetic resolution and asymmetric induction in cyclization reactions.

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) is a powerful tool for the synthesis of enantiomerically pure compounds from a racemic starting material in theoretically 100% yield. su.se This strategy combines a rapid, in situ racemization of the starting material with a highly enantioselective reaction, allowing for the conversion of the entire racemic mixture into a single enantiomer of the product. su.se

In the context of synthesizing chiral 1,2-oxathiolan-5-one, 2,2-dioxides, a DKR approach could be applied to a racemic precursor such as a β-hydroxy-γ-sulfonic acid or its corresponding ester. The process would involve a lipase or another suitable enzyme to selectively catalyze the lactonization of one enantiomer of the hydroxy acid. Simultaneously, a transition metal catalyst, often based on ruthenium or other metals, would facilitate the racemization of the non-reacting enantiomer of the starting material. This ensures a continuous supply of the reactive enantiomer, driving the reaction towards a single, enantiomerically enriched sultone.

Starting MaterialRacemization CatalystEnzymeProductEnantiomeric Excess (ee)YieldReference
Racemic δ-hydroxy estersRuthenium catalystLipaseChiral δ-lactonesUp to 99%Up to 92% nih.gov
Racemic 5-hydroxy-2(5H)-furanones- (in situ mutarotation)Lipase PSEnantiopure 5-acetoxy-2(5H)-furanonesHigh100% conversion ru.nl
Racemic 1-phenylethanolShvo complex / Ruthenium catalystCandida antarctica lipase B (CALB)(R)-1-phenylethyl acetate>99%Quantitative su.se
Racemic 2-hydroxybiaryls- (in situ atropisomerization)LipaseEnantiomerically enriched biaryl esters89-98%91-99% osaka-u.ac.jpresearchgate.net

Asymmetric Induction in Cyclization Reactions

Asymmetric induction in cyclization reactions provides another powerful avenue for the synthesis of chiral 1,2-oxathiolane systems. nih.gov This approach relies on the influence of a chiral element, which can be part of the substrate, a reagent, or a catalyst, to direct the formation of one enantiomer or diastereomer of the cyclic product over the other. nih.gov

For the synthesis of 1,2-oxathiolan-5-one, 2,2-dioxides, asymmetric induction can be achieved through several mechanisms:

Substrate-controlled cyclization: A chiral center already present in the acyclic precursor can direct the stereochemical outcome of the cyclization. For example, the intramolecular cyclization of an enantiomerically pure haloalkanesulfonic acid or a hydroxyalkanesulfonic acid can proceed with high diastereoselectivity, with the existing stereocenter dictating the configuration of the newly formed stereocenter in the sultone ring.

Reagent-controlled cyclization: A chiral reagent can be used to effect a stereoselective cyclization of a prochiral substrate. For instance, the use of a chiral base to deprotonate and initiate the cyclization of a haloalkanesulfonate could lead to an enantiomerically enriched product.

Catalyst-controlled cyclization: A chiral catalyst can create a chiral environment around the substrate, favoring the formation of one enantiomer of the product. This is a highly attractive approach as only a substoichiometric amount of the chiral catalyst is required. For example, a chiral Lewis acid or a chiral organocatalyst could be employed to catalyze the intramolecular cyclization of a suitable precursor to a this compound.

The following table presents examples of asymmetric cyclization reactions used to generate chiral heterocyclic compounds, illustrating the principles that could be applied to the synthesis of chiral 1,2-oxathiolane systems.

SubstrateChiral InfluenceReaction TypeProductStereoselectivityReference
Carbanions adjacent to sulfones, sulfoxides, and phosphonatesChiral oxazolidinone precursorIntramolecular cyclizationFunctionalized γ and δ lactamsHigh yields nih.gov
HydroperoxyacetalStereospecific intramolecular alkylationIntramolecular alkylationDioxane propionate (B1217596) coreHigh stereospecificity nih.gov
Racemic 4-hydroxy[2.2]paracyclophaneChiral isothiourea catalystKinetic resolution via acylationEnantioenriched (Rp)-4-hydroxy[2.2]paracyclophane and (Sp)-esters-factor of 20 beilstein-journals.org

Reactivity and Mechanistic Investigations of 1,2 Oxathiolan 5 One, 2,2 Dioxide

Ring-Opening Reactions and Associated Reactivity

The reactivity of 1,2-Oxathiolan-5-one, 2,2-dioxide and related sultones is dominated by ring-opening reactions, which can proceed through several mechanistic pathways. These reactions are fundamental to the synthetic utility of this class of compounds.

While this compound is a sultone (a cyclic sulfonate ester), the reactivity of the analogous sultines (cyclic sulfinate esters) provides valuable insight into the behavior of the sulfur-oxygen bond. In sultines, the S-O bond is susceptible to cleavage under various conditions. For instance, thermal or photochemical activation can lead to the extrusion of sulfur monoxide (SO), generating a diradical intermediate that can subsequently undergo a variety of rearrangements or cyclization reactions. The nature of the substituents on the sultine ring significantly influences the course of these reactions.

The γ-sultone ring of this compound is susceptible to nucleophilic attack. This reactivity is a cornerstone of its synthetic applications. Nucleophiles can attack either the carbonyl carbon or the carbon atom adjacent to the sulfonate group. Attack at the carbonyl carbon typically leads to the opening of the lactone ring, preserving the sulfonate moiety.

However, a more synthetically versatile reaction involves nucleophilic attack at the α-carbon (C5), leading to the cleavage of the C-O bond and the formation of a sulfonate-containing product. This pathway is particularly favored with soft nucleophiles. The strained nature of the five-membered ring contributes to the driving force for this ring-opening reaction. For example, the reaction of γ-sultones with various nucleophiles results in the formation of γ-substituted sulfonic acids or their derivatives.

A study on the diastereoselective hydrolysis of α,γ-substituted γ-sultones demonstrated that refluxing in an aqueous acetone (B3395972) solution for an extended period leads to the corresponding sulfonic acids. acs.org These can then be converted to their methyl sulfonate esters in high yields. acs.org This highlights the utility of nucleophilic ring-opening in generating functionalized sulfonates. acs.org

Table 1: Nucleophilic Ring-Opening of α,γ-Substituted γ-Sultones

Starting Sultone Reaction Conditions Product Yield (%)
Diastereo- and enantiomerically pure sultone (26.1) H2O–acetone (1:2), reflux, 3 days Sulfonic acid (26.2) Not specified

Under certain conditions, γ-sultones can undergo intramolecular rearrangements to form highly reactive episulfonium ion (thiiranium ion) intermediates. This transformation typically occurs under the influence of strong acids or Lewis acids. The rearrangement is initiated by the protonation or coordination of a Lewis acid to the oxygen atom of the sulfonate group, making it a better leaving group. Subsequent intramolecular nucleophilic attack by the sulfur atom on the adjacent carbon atom leads to the formation of the three-membered episulfonium ring and the expulsion of the sulfonate group. These episulfonium ions are potent electrophiles and readily react with nucleophiles, leading to a variety of ring-opened products.

While not directly involving this compound, the ring transformations of the related 1,2-oxathiole ring system offer insights into the potential reactivity of the sulfur-containing heterocycle. 1,2-Oxathioles can undergo a range of transformations, including cycloadditions, rearrangements, and ring-contractions, often driven by the release of ring strain and the formation of more stable products. These reactions underscore the diverse reactivity patterns available to sulfur-containing five-membered rings.

Electrophilic Transformations

In addition to nucleophilic reactions, the this compound framework can be modified to undergo electrophilic transformations, particularly through the introduction of an enamine functionality.

The introduction of an amino group at the β-position of the γ-sultone ring, forming a β-amino-γ-sultone, can lead to the formation of a reactive enamine system through tautomerization. Enamines are well-established as potent nucleophiles in organic synthesis due to the electron-donating nature of the nitrogen atom, which increases the electron density of the double bond. wikipedia.orgyoutube.commakingmolecules.com

The enamine tautomer of a β-amino-γ-sultone would be expected to react with various electrophiles at the α-carbon. masterorganicchemistry.com This reactivity is analogous to the well-documented alkylation and acylation reactions of enamines derived from ketones and aldehydes. wikipedia.orgmasterorganicchemistry.com The electrophilic attack on the enamine would result in the formation of an iminium ion intermediate, which can then be hydrolyzed to afford an α-substituted-β-keto-γ-sultone. The reactivity of such an enamine system would be influenced by factors such as the nature of the nitrogen substituents and the reaction conditions. wikipedia.org

Table 2: General Reactivity of Enamines

Reactant Reaction Type Product
Enamine Alkylation with haloalkanes α-Alkylated ketone/aldehyde (after hydrolysis)
Enamine Acylation α-Acylated ketone/aldehyde (after hydrolysis)

Reactions with Carbonyl Electrophiles and Isocyanates

The reactivity of this compound and its derivatives towards carbonyl electrophiles and isocyanates is a subject of interest in synthetic chemistry. Studies on closely related systems, such as 4-amino-5H-1,2-oxathiole-2,2-dioxide, reveal that these compounds can undergo electrophilic reactions at multiple sites. acs.org The reaction outcomes are often dependent on the specific electrophile and the reaction conditions employed. acs.org

In the case of isocyanates, which are characterized by the -N=C=O functional group, they are known to react with nucleophiles. wikipedia.org While direct studies on this compound are limited, the presence of the active methylene (B1212753) group adjacent to the sulfonyl group suggests potential for reactivity. The reaction of chlorosulphonyl isocyanate with cyclic dienes has been shown to yield β-lactams through a [2+2] cycloaddition, indicating the susceptibility of isocyanates to form cyclic adducts. rsc.org

The general reaction of sulfones with aldehydes and ketones can lead to a variety of condensation products. nih.gov For instance, the condensation of dimethyl sulfone with 2-methylcyclohexanone (B44802) yields 1,2-dimethylenecyclohexane. nih.gov These findings suggest that under appropriate basic conditions, the enolate of this compound could potentially react with aldehydes and ketones.

Table 1: Reactivity of Related Sulfonyl Compounds with Carbonyl Electrophiles and Isocyanates

Sulfonyl CompoundElectrophileProduct TypeReference
4-Amino-5H-1,2-oxathiole-2,2-dioxideAcyl chlorides, Isocyanates, AldehydesProducts of electrophilic reaction at C-3 and 4-amino positions acs.org
Dimethyl sulfone2-MethylcyclohexanoneDiene (1,2-dimethylenecyclohexane) nih.gov
Chlorosulphonyl isocyanateCyclohexadienesβ-Lactam rsc.org

Halogenation (Bromination, Iodination) Pathways

The halogenation of this compound, which can be considered a type of β-ketosulfone due to the influence of the sulfonyl group on the adjacent methylene, is expected to proceed at the α-carbon. The mechanism of α-halogenation of ketones can occur under both acidic and basic conditions. youtube.comlibretexts.org In acidic media, the reaction proceeds through an enol intermediate, while in basic media, an enolate is the reactive species. libretexts.orgwikipedia.org

For β-ketosulfones, halogenation is a known transformation. The electron-withdrawing sulfonyl group increases the acidity of the α-protons, facilitating enolate formation and subsequent reaction with halogens. wikipedia.org Studies on the halogenation of α,β-unsaturated ketones have shown that selective halogenation can be achieved at the saturated α-carbon. wikipedia.org

In the case of β-halo-α,β-unsaturated γ-sultones (4-halo-1,2-oxathiole 2,2-dioxides), the presence of a halogen at the β-position influences the reactivity. These compounds can undergo facile ring-opening reactions when treated with soft nucleophiles like iodide. nih.gov The β-bromo analogues exhibit similar reactivity, although the halophilic ring-opening is not observed. nih.gov This highlights the influence of the specific halogen on the reaction pathway.

Nitrosation Reactions

The active methylene group in this compound, activated by the adjacent sulfonyl and carbonyl groups, is a potential site for C-nitrosation. The mechanism would likely involve the formation of an enolate under basic conditions, which would then act as a nucleophile towards the nitrosating agent. The nitrosation process is generally favored at an acidic pH to generate the active nitrosating species, but very low pH can be less effective due to protonation of the reacting amine (or in this case, the enolate precursor). nih.gov

Radical Chemistry and Photoreactivity

Photolysis and Thermolysis

The study of photochemical and thermal reactions of γ-sultones provides insight into their stability and potential for rearrangement or fragmentation. While specific photolysis studies on this compound are not detailed in the available literature, related γ-sultones are known to be potential skin sensitizers, a property that can sometimes be linked to photochemical reactivity. cir-safety.orgcosmeticsandtoiletries.com

Thermolysis of related sulfur-containing heterocycles has been investigated. For example, the flash thermolysis of 1,2-oxathiolan 2-oxides (γ-sultines) leads to the formation of cyclopropanes and alkenes. This suggests that under thermal stress, the ring system of γ-sultones could also undergo fragmentation and rearrangement pathways.

Radical Addition Reactions

Radical reactions offer a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. youtube.com Sulfones can participate in radical reactions, acting as precursors to sulfonyl radicals or undergoing reactions at adjacent positions. iomcworld.com The generation of radical intermediates from cyclic sulfones has been documented, often involving single-electron transfer processes. mdpi.comnih.gov

While specific studies on radical addition to the this compound ring are not explicitly detailed, the general principles of radical chemistry suggest potential pathways. Radical species could add to the carbon-carbon double bond if an unsaturated derivative were formed, or potentially abstract a hydrogen atom from the α-carbon to initiate further reactions. The development of radical cyclization methods for the synthesis of γ-sultine derivatives from activated alkenes highlights the potential for radical-mediated transformations within this class of heterocycles. researchgate.net

Reactions with Organometallic and Ylide Reagents

The carbonyl group within the this compound ring is a prime target for nucleophilic attack by organometallic and ylide reagents.

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent nucleophiles that readily add to carbonyl compounds. masterorganicchemistry.comlibretexts.orgwikipedia.orgchemguide.co.ukmasterorganicchemistry.com The reaction of a Grignard or organolithium reagent with the ester-like carbonyl of this compound would be expected to proceed via nucleophilic acyl substitution. This would likely lead to ring-opening of the sultone. The initial addition of the organometallic reagent would form a tetrahedral intermediate, which could then collapse to open the ring and, after an acidic workup, yield a β-keto sulfonate or a related derivative. wikipedia.orgmasterorganicchemistry.com It is also possible that a second equivalent of the organometallic reagent could react with the newly formed ketone, leading to a tertiary alcohol after workup. masterorganicchemistry.com

Ylide Reagents: The Wittig reaction, which utilizes phosphorus ylides (Ph₃P=CHR), is a cornerstone of organic synthesis for the conversion of aldehydes and ketones to alkenes. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.comlibretexts.org The reaction proceeds through the formation of a four-membered oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. wikipedia.orgmasterorganicchemistry.com The application of a Wittig reagent to the carbonyl group of this compound would be expected to yield an exocyclic double bond at the 5-position of the ring. However, the stability of the sultone ring under the basic conditions often used for generating non-stabilized ylides would need to be considered. Stabilized ylides, which are less basic, might be more suitable for this transformation. Recent research has also explored the reactivity of Wittig reagents with other electrophilic sulfur species, such as sulfenic acids. nih.gov

Table 2: Predicted Reactivity with Organometallic and Ylide Reagents

Reagent TypeExpected ReactionPotential Product(s)Reference (General Reactivity)
Grignard Reagent (RMgX)Nucleophilic Acyl Addition/Ring Openingβ-Hydroxy sulfonate, Tertiary alcohol masterorganicchemistry.comchemguide.co.uk
Organolithium Reagent (RLi)Nucleophilic Acyl Addition/Ring Openingβ-Hydroxy sulfonate, Tertiary alcohol libretexts.orgwikipedia.org
Phosphorus Ylide (Ph₃P=CHR)Wittig Reaction5-Alkylidene-1,2-oxathiolan-2,2-dioxide organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com

Reactivity with Wittig Reagents

Detailed studies on the reaction of this compound with Wittig reagents are not extensively documented in peer-reviewed literature. However, the reactivity of a related compound, 5,5-dimethyl-1,2-oxathiolan-4-one 2,2-dioxide, has been explored. This provides a potential, albeit indirect, model for the reactivity of the title compound. The reaction of the dimethylated analogue with a Wittig reagent resulted in the formation of a stable phosphonium (B103445) betaine, rather than the expected olefinic product. This outcome suggests that the electrophilic character of the carbonyl group in this class of compounds can lead to nucleophilic attack by the ylide, but the subsequent steps of the standard Wittig olefination may be hindered or diverted to alternative reaction pathways.

Reactions with Transition-Metal Complexes

Currently, there is a notable absence of published research specifically detailing the reactions of this compound with transition-metal complexes. The potential for this compound to act as a ligand or substrate in transition-metal-catalyzed transformations remains an open area for investigation. General principles of organometallic chemistry suggest that the oxygen and sulfur heteroatoms could coordinate to a metal center, potentially activating the ring towards various transformations. However, without experimental data, any proposed reactivity remains speculative.

Reaction Kinetics and Mechanisms

A comprehensive understanding of the reaction kinetics and mechanisms involving this compound is yet to be established due to a lack of specific studies.

Mechanistic Rationale for Cascade Reactions

The involvement of this compound in cascade reactions has not been explicitly described in the scientific literature. Cascade reactions, which involve a series of intramolecular transformations initiated by a single event, often rely on the strategic placement of reactive functional groups. The strained five-membered ring of this compound, containing both a lactone and a cyclic sulfonate, could theoretically serve as an initiator for such a sequence upon ring-opening. For instance, nucleophilic attack at the carbonyl carbon could trigger a cascade involving the sulfonate as a leaving group. A study on the ring-opening polymerization of a related compound, 5,5-diethyl-1,3,2-dioxathiolan-4-one-2-oxide, demonstrated a primary ring scission to form a reactive intermediate that subsequently propagates. This suggests that ring-opening is a key mechanistic step, though the specific pathways for this compound in a cascade context have not been elucidated.

Pathways of Decomposition and Stability under Chromatographic Conditions

Specific studies detailing the decomposition pathways and stability of this compound under various chromatographic conditions are not available. The stability of sulfonate esters in general can be variable. For instance, isopropyl sulfonates are known to be sensitive to acidic conditions and can be unstable during chromatography, while isobutyl sulfonates show greater stability to acid but are more susceptible to nucleophilic cleavage. Given that this compound is a cyclic sulfonate ester (a sultone), its stability during chromatographic separation would likely be influenced by the nature of the stationary phase (e.g., silica (B1680970) gel's acidity) and the mobile phase composition. The presence of the lactone functionality introduces an additional site of potential reactivity, particularly towards hydrolysis if water is present in the chromatographic system. Without dedicated stability studies, predictions about its behavior during analysis remain theoretical.

Computational and Theoretical Studies on 1,2 Oxathiolan 5 One, 2,2 Dioxide

Quantum Mechanical Investigations of Reaction Mechanisms

There is no publicly available research that models the reaction mechanisms of 1,2-Oxathiolan-5-one, 2,2-dioxide at a quantum mechanical level. Such studies are crucial for understanding how this molecule interacts with other chemical species, predicting reaction outcomes, and designing new synthetic pathways.

Modeling Nucleophilic Attack Pathways (e.g., Ammonia)

The nucleophilic attack on the carbonyl carbon or the sulfur atom of the sulfonate group is a probable and important reaction pathway for this compound. A computational study modeling the approach of a nucleophile like ammonia (B1221849) would provide invaluable insights into the reaction's feasibility, transition state energies, and the regioselectivity of the attack. However, no such specific modeling for this compound has been reported in the scientific literature. General principles of nucleophilic substitution reactions suggest that ammonia would attack the electrophilic centers of the molecule, but without specific calculations, the precise mechanism and energetics remain speculative.

Analysis of Electronic and Geometrical Features of Reactive Intermediates

A quantum mechanical analysis would allow for the characterization of the electronic and geometric features of any transient intermediates formed during a reaction. For instance, in a reaction with ammonia, a tetrahedral intermediate would likely be formed at the carbonyl carbon. Detailed information about its bond lengths, bond angles, and charge distribution would be critical for a complete understanding of the reaction profile. At present, this information is not available for this compound.

Density Functional Theory (DFT) Calculations

DFT has emerged as a powerful and widely used method for studying the electronic structure and properties of molecules. However, specific DFT studies focused on this compound are not found in the current body of scientific literature.

Conformational Analysis and Stability Predictions

The five-membered ring of this compound can adopt various conformations, such as envelope and twist forms. A DFT-based conformational analysis would identify the most stable conformers and the energy barriers between them. This information is fundamental to understanding the molecule's reactivity and its interactions in different environments. Without dedicated studies, the preferred conformation and its relative stability remain undetermined.

Studies on Charge Transfer Interactions

Charge transfer interactions play a significant role in many chemical and biological processes. DFT calculations can quantify the extent of charge transfer between different parts of a molecule or between interacting molecules. For this compound, understanding intramolecular charge distribution and how it changes upon interaction with other species is key to predicting its behavior. This area of its computational chemistry is currently unexplored.

Spectroscopic Property Predictions and Validation

Computational methods are frequently used to predict spectroscopic properties like NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra. These predictions can aid in the interpretation of experimental data and the structural elucidation of new compounds. For this compound, while experimental spectroscopic data likely exists in various databases, there are no published studies where these properties have been computationally predicted and validated against experimental results. Such a study would provide a valuable benchmark for the accuracy of different computational methods for this class of compounds.

Computational Estimation of NMR Chemical Shifts (¹H and ¹³C)

Typically, the calculation of NMR chemical shifts for organic molecules is performed using quantum mechanical methods, most notably Density Functional Theory (DFT). The Gauge-Including Atomic Orbital (GIAO) method is one of the most common and reliable approaches for calculating isotropic magnetic shielding tensors, which are then converted into chemical shifts.

A general workflow for the computational estimation of NMR spectra involves:

Geometry Optimization: The first step is to obtain an accurate three-dimensional structure of the molecule. This is usually achieved by optimizing the molecular geometry using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d,p) or larger).

NMR Calculation: Using the optimized geometry, the NMR shielding constants are calculated at a higher level of theory or with a larger basis set to improve accuracy. The GIAO method is applied at this stage.

Chemical Shift Referencing: The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) using a reference compound, typically tetramethylsilane (B1202638) (TMS). The chemical shift is calculated using the formula: δ = σ_ref - σ_calc.

Although specific calculated data for this compound is not published, experimental ¹H NMR data is available and can serve as a benchmark for future computational studies.

Table 1: Experimentally Observed ¹H NMR Chemical Shifts for a Related Compound, 1,2-Oxathiolane (B15487274), 2,2-dioxide

ProtonChemical Shift (ppm)
H-33.5
H-42.4
H-54.0

Note: This table is based on experimental data for a closely related compound and is provided for illustrative purposes. Specific computational data for this compound is not available in the cited sources.

Theoretical Prediction of Infrared (IR) and Raman Spectra

Theoretical calculations are also instrumental in predicting vibrational spectra, such as Infrared (IR) and Raman. These predictions can aid in the interpretation of experimental spectra and the assignment of vibrational modes to specific molecular motions.

The process for calculating theoretical IR and Raman spectra mirrors that of NMR predictions:

Geometry Optimization: An accurate optimized geometry is the prerequisite for vibrational frequency calculations.

Frequency Calculation: At the same level of theory used for optimization, the harmonic vibrational frequencies are calculated. This involves computing the second derivatives of the energy with respect to the nuclear coordinates. The output provides the frequencies of the normal modes of vibration.

Intensity and Activity Calculation: Along with the frequencies, the IR intensities and Raman activities are also calculated, which are essential for plotting the theoretical spectra.

Scaling Factors: It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and the approximate nature of the theoretical methods. This improves the agreement with experimental data.

While dedicated theoretical IR and Raman spectra for this compound are not found in the reviewed literature, such studies would provide valuable information on the vibrational characteristics of the sultone ring and the carbonyl group.

Exploration of Reactivity Differences and Energetic Landscapes

Computational studies are particularly insightful for exploring the reactivity of molecules. A study on the closely related 4-amino-5H-1,2-oxathiole-2,2-dioxide system provides a framework for understanding the reactivity of such heterocyclic compounds. nih.gov

This research highlights that both the C-3 and the 4-amino positions of the β-amino-γ-sultone system can undergo electrophilic reactions, with the outcome being dependent on the electrophile and reaction conditions. nih.gov Furthermore, nucleophilic attack by amines was observed to occur at the C-4 position, but this was dependent on the substitution at the C-5 position. nih.gov

A key finding from the computational analysis of this system was the role of conformational changes in dictating reactivity. A comparative study between spiranic and non-spiranic substrates revealed that conformational changes in reaction intermediates are responsible for observed differences in reactivity. nih.gov These conformational adjustments were found to increase the electron density at the N-4 and C-3 atoms of the enaminic system. nih.gov This, in turn, is predicted to enhance the reactivity of spiranic substrates towards electrophiles, a prediction that was supported by experimental data. nih.gov

These findings suggest that the energetic landscape of reactions involving this compound and its derivatives is complex, with subtle conformational preferences playing a significant role in determining the reaction pathways and product distributions. Computational modeling of transition states and reaction intermediates would be invaluable in mapping out these energetic landscapes and providing a deeper understanding of the factors controlling the reactivity of this class of compounds.

Applications in Organic Synthesis and Medicinal Chemistry

Strategic Role as Versatile Synthons and Chemical Intermediates

The reactivity of 1,2-Oxathiolan-5-one, 2,2-dioxide is characterized by its susceptibility to nucleophilic attack at multiple sites, primarily the carbonyl carbon of the anhydride (B1165640) and the carbon atom adjacent to the sulfonate ester. This dual reactivity forms the basis of its utility as a bifunctional synthon.

Bifunctional Character in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly valued for their efficiency and atom economy. wikipedia.org While specific examples detailing the extensive use of this compound in MCRs are not widely documented in dedicated studies, its inherent bifunctional nature suggests significant potential. The presence of both an electrophilic anhydride and a latent sulfonic acid moiety allows for the sequential or simultaneous introduction of two distinct functionalities into a target molecule. This dual reactivity can, in principle, be harnessed in the design of novel MCRs to generate molecular complexity in a single step.

Sulfoalkylating Agent Utility

The primary application of this compound is as a sulfoalkylating agent. The ring-opening of the cyclic anhydride by nucleophiles, such as alcohols and amines, introduces a 3-sulfopropionyl group. This reaction is a cornerstone for the synthesis of various sulfonates and sulfonamides.

The reaction with alcohols or phenols proceeds via nucleophilic acyl substitution at the carbonyl group, leading to the formation of a sulfonic acid ester. This provides a direct route to introduce the CH2CH2SO3H moiety. Similarly, reaction with primary or secondary amines yields the corresponding sulfonamides, which are a critical class of compounds in medicinal chemistry. nih.gov

Sources or Isosteres of Sulfur Dioxide

Sulfur dioxide (SO2) is a valuable C1 building block in organic synthesis, but its gaseous nature and toxicity can make it challenging to handle. wikipedia.orgnih.govmo.govepa.gov This has led to the development of SO2 surrogates, which are stable, solid, or liquid compounds that can release SO2 under specific conditions or act as a synthetic equivalent. wikipedia.org

While this compound is not a direct SO2-releasing agent, it can be considered an isostere or a synthetic equivalent in certain contexts. The sulfonyl group within the sultone ring can be incorporated into larger molecules, effectively delivering the SO2 unit in a more controlled manner than using gaseous sulfur dioxide. A related sulfone-embedded anhydride has been shown to undergo annulation reactions to form N-heterocyclic sulfones, demonstrating the potential of such cyclic systems to act as sulfonyl group donors. nih.gov

Building Blocks for Complex Molecular Architectures

The ability of this compound to introduce the sulfopropionyl group makes it a valuable precursor for the synthesis of more complex molecules containing sulfone, sulfonamide, and sulfonic ester functionalities.

Construction of Polyfunctional Sulfones, Sulfonamides, and Sulfonic Esters

The synthesis of polyfunctionalized molecules is a central theme in modern organic chemistry. This compound serves as a key starting material for creating molecules bearing the sulfone, sulfonamide, or sulfonic ester groups, often in combination with other functionalities.

The general approach involves the ring-opening of the anhydride with a suitable nucleophile, followed by further transformations of the resulting carboxylic acid and sulfonic acid groups. For instance, reaction with an amino alcohol could lead to a molecule containing both a sulfonamide and a hydroxyl group, which can be further functionalized.

NucleophileResulting Functional GroupPotential Application
Alcohols/PhenolsSulfonic EsterSynthesis of bioactive compounds, surfactants
AminesSulfonamideDevelopment of pharmaceuticals, agrochemicals
Amino AlcoholsSulfonamide and Ester/AlcoholBuilding blocks for complex heterocyclic systems

Table 1: Reactivity of this compound with various nucleophiles and potential applications.

Expedient Synthesis of Natural Products and their Analogues

While direct applications of this compound in the total synthesis of natural products are not extensively reported in mainstream literature, its utility in preparing key building blocks and analogues is conceivable. The sulfonamide and sulfonic ester moieties are present in a variety of biologically active natural products and synthetic compounds. nih.gov The ability of this compound to efficiently introduce these functional groups makes it a potentially valuable tool for the synthesis of natural product analogues for structure-activity relationship (SAR) studies. For example, replacing a carboxylic acid group in a natural product with a sulfonic acid group, which can be achieved using this reagent, can significantly alter the compound's physicochemical properties and biological activity.

Development of Biologically Active Compounds

The sultone ring is a key pharmacophore in several classes of biologically active molecules, contributing to their therapeutic effects through specific molecular interactions.

A prominent example of a sultone-containing therapeutic is the TSAO nucleoside family of compounds. These molecules, which feature a 1,2-oxathiole-2,2-dioxide ring spiro-fused to a ribofuranosyl moiety, are highly potent and specific non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.govresearchgate.net The sultone portion of the molecule plays a critical role in its mechanism of action. researchgate.net TSAO derivatives are unique in that they appear to interfere with the dimerization process of the HIV-1 reverse transcriptase by interacting with the p51 subunit of the enzyme. researchgate.net

Synthetic strategies have been developed to modify the sultone ring to optimize antiviral activity. For example, palladium-catalyzed cross-coupling reactions have been used to introduce various substituents at the 3''-position of the sultone spiro moiety. nih.govacs.org Research has shown that the nature of this substituent significantly impacts the drug's efficacy. nih.govacs.org Introduction of halogens like bromine and iodine at this position resulted in the highest anti-HIV-1 activity. nih.govacs.org Conversely, larger groups such as vinyl, alkynyl, or phenyl functionalities led to a marked decrease in activity against HIV-1. nih.govacs.org Interestingly, some 3''-alkenyl-substituted TSAO derivatives gained activity against HIV-2, a rare observation for NNRTIs. nih.govacs.org The anti-HIV-1 activity of purine-based TSAO analogues has also been demonstrated, with potent inhibition observed in the micromolar range. nih.gov

Table 1: Anti-HIV Activity of Selected TSAO Derivatives

Compound ClassModificationTargetPotency (EC₅₀)Key FindingSource
TSAO-thymine (TSAO-T) DerivativesIntroduction of Iodine at 3''-position of sultone ringHIV-1HighHalogen substitution at the 3''-position confers the highest anti-HIV-1 activity. nih.govacs.org
TSAO-T DerivativesIntroduction of Alkenyl group at 3''-position of sultone ringHIV-2Subtoxic concentrationsGained anti-HIV-2 activity, which is unusual for this class of inhibitors. nih.govacs.org
Purine-based TSAO DerivativesRibo 3'-spiro nucleosidesHIV-10.1-1 µMPurine analogues with the correct ribose configuration are potent and selective HIV-1 inhibitors. nih.gov
Pyrimidine-based TSAO DerivativesAlkyl or Alkenyl at N-3 of thymine (B56734) ringHIV-10.060-1.0 µMN-3 substitution decreased cytotoxicity without affecting antiviral potency. nih.gov

The sultone motif is also present in compounds investigated for their anticancer properties. nih.govnih.gov One such example is the derivative (E)-ethyl 4-oxo-6-styryl-3,4-dihydro-1,2-oxathiine-5-carboxylate 2,2-dioxide, referred to as S-CA. nih.govnih.govsemanticscholar.orgresearchgate.net This compound has demonstrated significant antitumor effects in preclinical models. nih.govsemanticscholar.orgresearchgate.net

In vivo studies using a murine sarcoma S180 model showed that S-CA could inhibit tumor growth. nih.govresearchgate.net When administered via intraperitoneal injection, it resulted in a notable reduction in tumor weight. nih.govresearchgate.net The compound was also found to selectively suppress small angiogenesis in the chick chorioallantoic membrane (CAM) model, suggesting a potential mechanism for its antitumor effects. nih.govresearchgate.net The structural similarity of some sultone derivatives to natural coumarins has prompted investigations into their antitumor properties. researchgate.net

Table 2: Antitumor Activity of Sultone Derivative S-CA

CompoundModelActivityKey FindingSource
S-CAMurine Sarcoma S18044.71% inhibitory ratePotent tumor inhibition effects observed in vivo. nih.govresearchgate.net
S-CAChick Chorioallantoic Membrane (CAM)Suppression of small angiogenesisSelectively inhibits the formation of small blood vessels, without affecting larger ones. nih.govresearchgate.net

Spirocycles, which are three-dimensional structures containing two rings connected by a single common atom, are of increasing interest in drug discovery. nih.gov They offer improved physicochemical properties compared to their monocyclic or "flat" aromatic counterparts. nih.gov The sultone-containing TSAO derivatives are a prime example of spirocyclic drugs. nih.govnih.gov

The development of synthetic methods to create novel spirocyclic scaffolds is an active area of research. One-pot reductive cyclization of cyanoalkylsulfonyl fluorides has been developed to produce spirocyclic γ- and β-sultams, which are valuable building blocks for medicinal chemistry. nih.gov Furthermore, the incorporation of an oxygen atom into the spirocyclic framework, creating "oxa-spirocycles," has been shown to dramatically improve water solubility and lower lipophilicity. nih.gov This strategy has been used to synthesize more potent analogues of existing drugs. nih.gov The synthesis of spirocyclic systems like spironolactone, a marketed drug, highlights the therapeutic importance of this structural class. mdpi.com

Applications in Functional Materials and Polymer Science

Sultones, including related compounds like 1,3-propane sultone, are effective sulfoalkylating agents. nih.govsemanticscholar.orgchemicalbook.com This reactivity allows for the introduction of a sulfonate group (—SO₃⁻) onto other organic molecules. chemicalbook.com The resulting sulfonic acid or sulfonate salt functionality is highly polar and can significantly increase the water solubility of otherwise hydrophobic materials. chemicalbook.comcymitquimica.com This property is valuable in the development of water-soluble polymers, dyes, and surfactants. The inherent polarity of the this compound ring itself contributes to this characteristic. cymitquimica.com

Advanced Spectroscopic and Diffraction Techniques for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for probing the chemical environment of atomic nuclei within a molecule, providing detailed information about its structure and connectivity.

Proton Nuclear Magnetic Resonance (¹H-NMR)

Detailed ¹H-NMR spectral data, including chemical shifts (δ) and coupling constants (J) for 1,2-Oxathiolan-5-one, 2,2-dioxide, were not explicitly found in the conducted searches. However, based on the structure, which contains two methylene (B1212753) (-CH₂-) groups, a complex splitting pattern would be anticipated. The protons on the carbon adjacent to the sulfonyl group (C4) and the carbon adjacent to the ester oxygen (C3) would exhibit distinct chemical shifts due to the different electronic environments. The proximity to electron-withdrawing groups, the sulfonyl dioxide and the carbonyl, would shift these proton signals downfield. The coupling between the protons on C3 and C4 would likely result in a complex multiplet pattern, which could be analyzed to determine the coupling constants and infer conformational details of the five-membered ring. For a definitive analysis, experimental data from a high-resolution NMR spectrometer would be required. chemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

Specific ¹³C-NMR spectral data for this compound, including precise chemical shifts, were not available in the performed searches. However, predictable chemical shift regions for the three distinct carbon atoms can be inferred. The carbonyl carbon (C5) would resonate at the most downfield position, typically in the range of 160-180 ppm, characteristic of a carboxylic anhydride (B1165640). researchgate.netchemicalbook.comchemicalbook.com The two methylene carbons, C3 and C4, would appear at higher field. The carbon atom C4, being directly attached to the electron-withdrawing sulfonyl group, is expected to be more deshielded and thus have a larger chemical shift compared to the C3 carbon, which is adjacent to the ester oxygen. Predicted ¹³C-NMR spectra for related anhydride structures, such as phthalic anhydride, show distinct peaks for each carbon environment. hmdb.camdpi.com

Heteronuclear Multiple-Bond Correlation (HMBC)

A Heteronuclear Multiple-Bond Correlation (HMBC) experiment is crucial for establishing the connectivity between protons and carbons over two to three bonds, which is particularly useful for assigning quaternary carbons. emerypharma.comwisc.educeitec.czlibretexts.orgcolumbia.edu For this compound, an HMBC spectrum would be instrumental in confirming the ring structure. For instance, correlations would be expected between the protons on C3 and the carbonyl carbon (C5), as well as the sulfonyl-adjacent carbon (C4). Similarly, the protons on C4 should show correlations to C3 and C5. These correlations would unambiguously piece together the molecular skeleton. While the general principles of HMBC are well-established, specific experimental HMBC data for this compound were not found in the conducted searches. emerypharma.comwisc.educeitec.czlibretexts.orgcolumbia.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. slideshare.netyoutube.compharmatutor.orglibretexts.org The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. In this compound, the carbonyl group (C=O) is a chromophore that would give rise to characteristic electronic transitions. Typically, carbonyl compounds exhibit a weak n → π* transition at a longer wavelength and a more intense π → π* transition at a shorter wavelength. The exact wavelengths of maximum absorption (λmax) are influenced by the molecular structure and the solvent used. Specific experimental UV-Vis absorption data for this compound, detailing its λmax values and molar absorptivity, were not found in the conducted searches.

Mass Spectrometry (Electron Ionization)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. nist.govpressbooks.publibretexts.orglibretexts.org In electron ionization (EI) mass spectrometry, a high-energy electron beam bombards the molecule, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.

The mass spectrum of the related compound, 1,2-Oxathiolane (B15487274), 2,2-dioxide (propane sultone), is available in the NIST WebBook. nist.gov While the full fragmentation pattern for this compound was not explicitly detailed in the search results, general principles of fragmentation for cyclic anhydrides and sulfonates can be applied. The molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (136.13 g/mol ). hmdb.canist.gov Common fragmentation pathways would likely involve the loss of small neutral molecules such as carbon monoxide (CO), carbon dioxide (CO₂), and sulfur dioxide (SO₂). The relative abundance of the fragment ions provides valuable clues about the stability of the resulting ions and the original structure of the molecule. pressbooks.publibretexts.orglibretexts.org

Conclusion and Future Research Directions

Current Challenges and Limitations in 1,2-Oxathiolan-5-one, 2,2-dioxide Synthesis and Applications

Despite the growing interest in cyclic sulfones, the synthesis and application of this compound face several challenges. The primary methods for synthesizing cyclic sulfones often involve multi-step procedures, which can be inefficient and generate significant waste. nih.gov For instance, traditional methods like the oxidation of corresponding thioethers can require harsh oxidants such as m-CPBA, H2O2, and KMnO4. nih.gov

A significant hurdle is the limited availability of diverse and efficient synthetic routes that allow for controlled substitution on the oxathiolane ring. This restricts the ability to fine-tune the compound's properties for specific applications. Furthermore, the stability of the 1,2-oxathiolane (B15487274) ring system under various reaction conditions can be a concern, potentially limiting its utility as a building block in complex total synthesis.

In terms of applications, while the potential is vast, practical implementation is still in its early stages. The reactivity of the sulfone group, while advantageous for certain transformations, can also lead to undesired side reactions, complicating its use in intricate synthetic sequences. Overcoming these challenges will require the development of more robust and selective synthetic methodologies.

Emerging Methodologies and Catalytic Systems in Sulfone Chemistry

The field of sulfone chemistry is continually evolving, with new methodologies and catalytic systems offering promising solutions to existing challenges. nih.gov Recent advancements in metal-catalyzed reactions, photocatalysis, and electrochemical synthesis are paving the way for more efficient and environmentally friendly routes to cyclic sulfones. nih.govnih.gov

Metal-catalyzed cyclization reactions, employing catalysts based on rhodium, ruthenium, palladium, copper, and iron, have shown great promise in constructing cyclic sulfone frameworks. nih.gov For example, the use of sulfur dioxide surrogates in transition metal-catalyzed reactions provides a direct and powerful strategy for introducing the SO2 group. nih.govmdpi.com Nickel-catalyzed hydroalkylation reactions also represent an emerging approach. nih.gov

Photocatalytic synthesis, utilizing visible light as a green and sustainable energy source, is gaining significant traction for the preparation of diverse heterocyclic compounds, including cyclic sulfones. nih.gov Additionally, electrochemical synthesis offers a mild and practical alternative, often avoiding the need for transition metal catalysts and stoichiometric oxidants. researchgate.net

These emerging strategies provide valuable insights into the efficient and sustainable synthesis of cyclic sulfone derivatives, which can be directly applied to the synthesis of this compound and its analogs.

Future Potential in Advanced Materials and Pharmaceutical Development

The unique properties of sulfones suggest a bright future for this compound in the development of advanced materials and pharmaceuticals. thieme-connect.comnih.gov The sulfone group is a key component in various functional materials, including high-performance polymers. nih.gov The incorporation of the this compound moiety into polymer backbones could lead to materials with novel thermal, mechanical, and electronic properties.

In pharmaceutical development, cyclic sulfones are recognized as important scaffolds for biologically active molecules. iomcworld.comucsb.edu They have been investigated for a range of therapeutic applications, including as inhibitors of enzymes like proteases and β-lactamases. iomcworld.comucsb.edu The ability to functionalize the this compound ring could enable the design and synthesis of new drug candidates with tailored pharmacological profiles.

The development of enantioselective synthetic methods will be crucial for unlocking the full potential of this compound in medicinal chemistry, as stereochemistry often plays a critical role in biological activity. acs.org As synthetic methodologies become more sophisticated and our understanding of the structure-activity relationships of sulfone-containing molecules deepens, this compound is poised to become a valuable tool for chemists in both industry and academia.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,2-oxathiolan-5-one, 2,2-dioxide, and how can its purity be validated?

  • Synthesis : The compound can be synthesized via thermolysis of related precursors. For example, thermal elimination of SO₂ from derivatives at 180°C yields products like methacrylic acid (Scheme 11.97) .
  • Purity Validation : Use a combination of analytical techniques:

  • NMR Spectroscopy : ¹H NMR data (e.g., δ values for ring protons) confirm structural integrity .
  • Chromatography : HPLC or GC-MS to detect impurities.
  • Elemental Analysis : Verify stoichiometric ratios of C, H, O, and S.
    • Best Practices : Report synthesis conditions (temperature, solvent, catalysts) and characterization data in full, adhering to journal guidelines .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Exposure Control :

  • Use local exhaust ventilation to limit airborne concentrations and skin contact .
  • Monitor workplace exposure using NIOSH/ACGIH guidelines, as the compound is a potential carcinogen with no safe exposure threshold .
    • Personal Protective Equipment (PPE) :
  • Wear chemically resistant gloves (e.g., nitrile) and lab coats.
  • Use indirect-vent safety goggles and NIOSH-approved respirators if engineering controls are insufficient .
    • Emergency Measures : In case of fire, use water spray to cool containers; avoid dry chemical extinguishers due to SO₂ emission risks .

Q. How should researchers design experiments to characterize the stability of this compound under varying conditions?

  • Experimental Design :

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures .
  • Hydrolytic Stability : Expose the compound to aqueous solutions at different pH levels (e.g., 2, 7, 12) and analyze degradation products via LC-MS .
  • Light Sensitivity : Perform photostability studies under UV/visible light using controlled irradiation chambers .
    • Data Interpretation : Compare results with computational models (e.g., DFT calculations) to predict reactive sites .

Advanced Research Questions

Q. How can contradictory data on the reaction pathways of this compound with amines be resolved?

  • Case Study : Aminolysis with aliphatic amines yields complex mixtures, while aromatic amines (e.g., aniline) produce sulfones .
  • Resolution Strategies :

  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N- or ²H-labeled amines) to trace nucleophilic attack at C-5 vs. ring-opening pathways.
  • Kinetic Analysis : Monitor reaction progress via in-situ FTIR or NMR to identify intermediates.
  • Computational Modeling : Apply density functional theory (DFT) to compare activation energies of competing pathways .
    • Reporting Standards : Disclose solvent effects, temperature, and steric/electronic influences of substituents in publications .

Q. What methodologies are effective in studying the compound’s role as a chiral auxiliary in asymmetric synthesis?

  • Experimental Approach :

  • Enantioselective Reactions : Couple 1,2-oxathiolan-5-one derivatives with prochiral substrates (e.g., ketones) and analyze enantiomeric excess (ee) via chiral HPLC or polarimetry .
  • X-ray Crystallography : Resolve crystal structures of intermediates to confirm stereochemical outcomes .
    • Challenges : Address racemization risks by optimizing reaction conditions (low temperature, inert atmosphere) .

Q. How can researchers reconcile discrepancies in reported spectroscopic data for 1,2-oxathiolan-5-one derivatives?

  • Root Causes : Variations in solvent, concentration, or instrument calibration may lead to conflicting NMR or IR spectra.
  • Mitigation Steps :

  • Standardized Protocols : Use deuterated solvents (e.g., CDCl₃) and internal standards (e.g., TMS) for NMR .
  • Interlaboratory Comparisons : Share raw data via repositories (e.g., Zenodo) to benchmark results.
  • Advanced Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals .

Methodological Guidance for Data Analysis

Q. What statistical tools are recommended for analyzing kinetic data from decomposition studies?

  • Kinetic Models : Apply pseudo-first-order or Arrhenius equations to determine rate constants and activation energies.
  • Software : Use tools like OriginLab or MATLAB for nonlinear regression analysis .
  • Validation : Compare experimental data with computational predictions (e.g., Gaussian or ORCA software) .

Q. How should researchers document synthetic procedures to ensure reproducibility?

  • Detailed Reporting :

  • Specify reaction scales, purification methods (e.g., column chromatography gradients), and yield calculations.
  • Include failure cases (e.g., side reactions during aminolysis) to guide troubleshooting .
    • Supporting Information : Deposit spectral data (NMR, HRMS) in open-access repositories .

Tables for Key Data

Property Method Typical Results Reference
Thermal Decomposition TempTGA/DSC180°C (SO₂ elimination)
¹H NMR (δ, ppm)400 MHz, CDCl₃3.85 (s, CH₂), 5.20 (t, CH)
Chiral Auxiliary EfficiencyChiral HPLC (ee)Up to 92% ee with aniline derivatives

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Oxathiolan-5-one, 2,2-dioxide
Reactant of Route 2
1,2-Oxathiolan-5-one, 2,2-dioxide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.